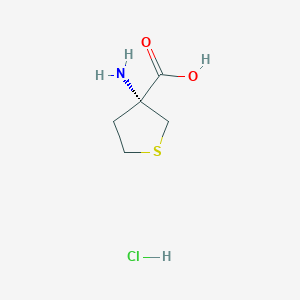

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

Description

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride (CAS: 53747-09-4) is a chiral bicyclic compound featuring a tetrahydrothiophene (sulfur-containing) ring fused with a carboxylic acid group and an amine moiety. Its molecular formula is C₅H₁₀ClNO₂S, with a molecular weight of 183.65 g/mol . The compound’s stereochemistry (R-configuration) and sulfur-containing heterocycle make it distinct in applications such as pharmaceutical intermediates or ligands in asymmetric catalysis.

Properties

IUPAC Name |

(3R)-3-aminothiolane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c6-5(4(7)8)1-2-9-3-5;/h1-3,6H2,(H,7,8);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQXGSHUQFIPBV-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@@]1(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydantoin Hydrolysis Pathway

A widely reported method involves the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by hydrolysis to yield the free amino acid. Key steps include:

-

Cyclization : Conversion of tetrahydrothiophene-3-ketone to hydantoin (I) using ammonium carbonate and potassium cyanide in methanol.

-

Hydrolysis : Basic hydrolysis (3 M NaOH, reflux) of hydantoin to produce the free amino acid (II), followed by acidification with HCl to form the hydrochloride salt.

-

Step 1 : Tetrahydrothiophene-3-ketone (21.1 mmol) reacted with KCN and (NH₄)₂CO₃ in MeOH (3 days, 25°C) to yield hydantoin (I) (89%).

-

Step 2 : Hydantoin (I) hydrolyzed with 3 M NaOH (18 h, reflux), acidified with HCl, and purified via cation-exchange resin to obtain (R)-3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride (II·HCl) in 97% yield.

Direct Synthesis via Esterification and Cyclization

An alternative route involves esterification of 2,5-diaminopentanoic acid derivatives, followed by cyclization and reduction:

-

Esterification : (R)-2,5-diaminopentanoic acid hydrochloride is treated with acetyl chloride in methanol to form methyl 2,5-diaminopentanoate dihydrochloride.

-

Cyclization : Reaction with sodium methoxide in methanol yields tetrahydrothiophene-3-carboxylic acid derivatives.

-

Reduction and Salt Formation : Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by HCl treatment, yields the hydrochloride salt.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | AcCl, MeOH, 0–15°C | 85–90% |

| Cyclization | NaOMe, MeOH, −10°C | 75–80% |

| Reduction | LiAlH₄, THF, 35–60°C | 65–70% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Cyclization Efficiency : Methanol is preferred for cyclization due to its polarity and ability to stabilize intermediates. Reactions at −10°C to 0°C minimize side products.

-

Reduction Step : THF as a solvent with LiAlH₄ at 35–60°C ensures complete reduction of intermediates while avoiding over-reduction.

Chirality Control

-

Enantiomeric Purity : Use of (R)-configured starting materials (e.g., (R)-2,5-diaminopentanoic acid hydrochloride) ensures retention of chirality.

-

Resolution Methods : Chiral chromatography (e.g., using cellulose-based columns) resolves racemic mixtures, achieving >98% enantiomeric excess (ee).

Purification and Characterization

Isolation Techniques

Analytical Data

Industrial-Scale Production

Patent-Based Methods

A Chinese patent (CN101575329B) outlines a scalable process:

-

Ketone Intermediate : Tetrahydrothiophene-3-ketone is synthesized via oxidation of tetrahydrothiophene derivatives using Ce(OTf)₃ or InCl₃.

-

Amination : Reductive amination with ammonium acetate and NaBH₄ yields the free base, which is treated with HCl gas to form the hydrochloride salt.

-

Batch Size : 10 kg of ketone yields 8.2 kg of hydrochloride (82% overall yield).

-

Purity : ≥99.5% (HPLC), residual solvents <0.1% (ICH guidelines).

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Pharmaceutical Applications

Antithrombotic Activity

One of the prominent applications of (R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride is in the development of antithrombotic agents. Research indicates that derivatives of this compound can inhibit Factor Xa, a key enzyme in the coagulation cascade, thereby reducing thrombus formation. The high optical purity of these compounds is essential for their pharmacological efficacy, with enantiomeric excess often exceeding 96% .

Inhibitors of Serine Proteases

The compound has also been investigated for its inhibitory effects on serine proteases, which play critical roles in various physiological processes including inflammation and immune response. Its potential as a therapeutic agent in conditions such as cardiovascular diseases and certain cancers is being explored due to its ability to modulate protease activity .

Biochemical Research

Modulators of Nuclear Receptors

Recent studies have identified this compound as a modulator of nuclear receptors, particularly RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t). These receptors are involved in various metabolic and inflammatory pathways, making this compound a candidate for further research in metabolic disorders and autoimmune diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and chemical differences between the target compound and its analogs:

Structural and Functional Analysis

Ring System and Heteroatoms

- Target Compound: The tetrahydrothiophene ring (5-membered, sulfur-containing) contributes to unique electronic properties, including increased lipophilicity compared to oxygen analogs.

- (R)-Thiomorpholine-3-carboxylic Acid Hydrochloride : Features a 6-membered thiomorpholine ring (S and N). The larger ring size and additional nitrogen may alter conformational flexibility and hydrogen-bonding capacity .

- (R)-3-Aminotetrahydrofuran Hydrochloride: Replaces sulfur with oxygen in a 5-membered tetrahydrofuran ring.

Stereochemistry and Bioactivity

- The R-configuration in the target compound and its analogs is critical for enantioselective interactions. For example, (R)-Morpholine-3-carboxylic acid hydrochloride is used in chiral ligand synthesis, while the S-enantiomer of thiomorpholine derivatives may exhibit divergent biological activities .

- 4-Amino-3-phenylbutyric acid hydrochloride lacks a cyclic structure but includes a phenyl group, enhancing aromatic interactions in drug-receptor binding. This linear analog may serve as a γ-aminobutyric acid (GABA) derivative .

Physicochemical Properties

While exact data on melting points or solubility are sparse in the provided evidence, inferred differences include:

- Lipophilicity: The target compound’s sulfur atom increases logP compared to oxygenated analogs like (R)-3-Aminotetrahydrofuran hydrochloride (LogP: ~1.41 for target vs. lower for oxygen analogs) .

- Acid-Base Behavior : The carboxylic acid and amine groups in all compounds form zwitterionic structures, but the pKa values vary due to heteroatom effects. Thiomorpholine derivatives may exhibit lower basicity than morpholine analogs due to sulfur’s electron-withdrawing effects .

Biological Activity

(R)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of both amino and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. Its unique thiophene structure allows for various chemical modifications, enhancing its potential as a pharmaceutical agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may modulate the activity of these molecular targets, although the precise pathways remain to be fully elucidated. Notably, it has shown promise in inhibiting certain signaling pathways involved in cancer progression and inflammation .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For instance, it has been tested against various cancer cell lines with promising results.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in preclinical models, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains .

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the efficacy of this compound on human prostate cancer cell lines. The compound demonstrated an IC50 value of 15 μM, indicating significant cytotoxicity against LNCaP cells .

- Another investigation reported that the compound inhibited Hedgehog signaling pathways in cancer cells, which are crucial for tumor growth and survival .

- Anti-inflammatory Effects :

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50/Effect |

|---|---|---|

| Anticancer | LNCaP (Prostate) | 15 μM |

| Anti-inflammatory | Macrophage Model | Significant reduction in cytokines |

| Antimicrobial | Various Bacterial Strains | Moderate activity observed |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50/Effect |

|---|---|---|

| This compound | Anticancer | 15 μM |

| 2-Aminothiazole | Antimicrobial | 20 μM |

| Thiophene-2-carboxylic acid | Anti-inflammatory | 30 μM |

Q & A

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 207 nm is a validated approach for quantifying amine-containing compounds in pharmaceutical matrices . Couple this with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and mass spectrometry (MS) to verify molecular weight. Cross-validate results using acid dye spectrophotometry for comparative analysis .

Q. How can researchers confirm the stereochemical configuration of the synthesized compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination, as referenced in studies on spirocyclic phosphazene derivatives . Alternatively, chiral HPLC with a polysaccharide-based column can separate enantiomers by comparing retention times to known standards, such as (R,R)-palonosetron hydrochloride .

Advanced Research Questions

Q. How to validate an HPLC method for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Linearity : Establish a calibration curve (e.g., 1–10 μg/mL) with a regression coefficient (r² ≥ 0.999) .

- Recovery : Spike matrices (e.g., plasma) at low, medium, and high concentrations; target recovery rates of 98–102% with RSD < 2% .

- Specificity : Resolve peaks from degradation products or matrix interferences using gradient elution (e.g., methanol-phosphate buffer systems) .

- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) .

Q. How to resolve contradictions in solubility data under varying experimental conditions?

- Methodological Answer :

- Multi-solvent screening : Test solubility in THF, water, and ethanol at controlled temperatures (e.g., 25°C vs. 40°C) and pH (2–12) to identify optimal conditions.

- Cross-validation : Compare gravimetric measurements with UV spectrophotometry or HPLC quantification to address discrepancies .

- Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility and explain outliers .

Q. How to assess the compound’s stability under acidic conditions relevant to gastrointestinal absorption studies?

- Methodological Answer :

- Accelerated stability testing : Incubate the compound in HCl (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify by-products using LC-MS .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying pH levels to model stability profiles.

Q. How to optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (20–60°C), reaction time (12–72 hours), and solvent ratios (THF:water).

- By-product identification : Use LC-MS to characterize impurities (e.g., oxidation products or racemized forms) and adjust reaction conditions accordingly.

- Catalyst screening : Test palladium or chiral catalysts to enhance selectivity, as seen in phosphazene derivatization studies .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s thermal stability in published studies?

- Methodological Answer :

- Reproducibility testing : Replicate thermal gravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways.

- Controlled heating rates : Use differential scanning calorimetry (DSC) at 5–10°C/min to identify phase transitions or decomposition points.

- Cross-reference structural analogs : Compare with thermal profiles of related hydrochlorides (e.g., palonosetron hydrochloride) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.